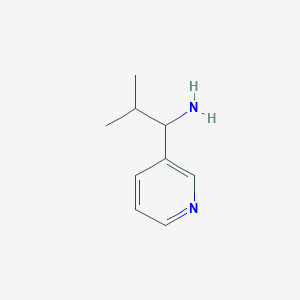

2-Methyl-1-(3-pyridyl)-1-propylamine

Description

BenchChem offers high-quality 2-Methyl-1-(3-pyridyl)-1-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(3-pyridyl)-1-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFGVEKRYFDMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Medicinal Chemistry Research

The pyridine (B92270) ring is a common moiety in a vast array of neurologically active compounds, often serving as a key pharmacophore for interaction with various receptors in the central nervous system. Specifically, the 3-pyridyl structural motif is a hallmark of agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), with nicotine (B1678760) itself being the most prominent example. wikipedia.org These receptors are implicated in a wide range of physiological processes and are considered important targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. miami.edu

The structure of 2-Methyl-1-(3-pyridyl)-1-propylamine, featuring a 3-pyridyl group attached to a short alkylamine chain, theoretically positions it as a candidate for investigation within the field of nAChR-targeted drug discovery. The amine group and the stereochemistry of the molecule would be expected to play a crucial role in its binding affinity and functional activity at different nAChR subtypes. However, without experimental data, its significance remains purely speculative.

Pharmacological and Biological Investigations

Elucidation of Mechanism of Action

A thorough search of scientific databases and literature yields no specific studies aimed at elucidating the mechanism of action of 2-Methyl-1-(3-pyridyl)-1-propylamine.

Molecular Target Identification and Validation

There are no available research findings that identify or validate specific molecular targets for 2-Methyl-1-(3-pyridyl)-1-propylamine.

Receptor Binding Kinetics and Ligand-Receptor Interaction Studies

No studies detailing the receptor binding kinetics, such as affinity (Kᵢ, Kd) or dissociation constants, for 2-Methyl-1-(3-pyridyl)-1-propylamine have been published in the peer-reviewed literature. Consequently, data on its ligand-receptor interactions are not available.

Modulation of Specific Biochemical Pathways

Information regarding the modulation of any specific biochemical pathways by 2-Methyl-1-(3-pyridyl)-1-propylamine is absent from the current body of scientific literature.

Spectrum of Biological Activities and Therapeutic Potential

While the structural features of 2-Methyl-1-(3-pyridyl)-1-propylamine might suggest potential biological activities, dedicated studies to confirm such effects are not present in the available literature.

Histamine (B1213489) Receptor Modulation and Antihistaminic Effects

There is no published evidence to suggest that 2-Methyl-1-(3-pyridyl)-1-propylamine has been evaluated for its modulatory effects on histamine receptors or for any potential antihistaminic properties.

Anticonvulsant Activity and Neurological Impact

No preclinical or clinical studies investigating the anticonvulsant activity or any other neurological impacts of 2-Methyl-1-(3-pyridyl)-1-propylamine have been reported.

Data Tables

Due to the absence of research data for 2-Methyl-1-(3-pyridyl)-1-propylamine in the specified areas of investigation, no data tables can be generated.

Anti-migratory and Antiproliferative Properties in Cellular Models

The pyridine (B92270) scaffold is a prevalent feature in a multitude of compounds demonstrating significant antiproliferative and anti-migratory activities against various cancer cell lines. mdpi.comarabjchem.org While direct studies on 2-Methyl-1-(3-pyridyl)-1-propylamine are not extensively documented in publicly available literature, the broader class of pyridine derivatives has shown considerable promise in preclinical cancer research. ijsat.org These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and metastasis. nih.govresearchgate.net

Research has shown that the antiproliferative activity of pyridine-derived compounds is influenced by the nature and position of substituents on the pyridine ring. mdpi.comnih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups can enhance the antiproliferative effects. nih.gov Conversely, the addition of halogen atoms or bulky groups may lead to a decrease in activity. nih.gov

Several pyridine-based compounds have been investigated for their ability to inhibit cancer cell proliferation and migration. For example, certain imidazo[1,2-a]pyridine (B132010) compounds have demonstrated potent anti-survival effects on breast cancer cells, such as the HCC1937 cell line. nih.govresearchgate.net These compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov Similarly, pyridine-chalcone analogues have been identified as potent anti-tubulin agents, leading to cell cycle arrest in the G2/M phase. arabjchem.org

The anti-migratory potential of pyridine derivatives has also been a subject of investigation. For example, some imidazo[1,2-a]pyridine compounds have been tested for their ability to inhibit the migration of cancer cells using scratch motility assays. nih.govresearchgate.net Furthermore, certain pyridine-urea derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis, which is essential for tumor growth and metastasis. nih.gov

The following table summarizes the antiproliferative activity of various pyridine derivatives against different human cancer cell lines, as reported in the literature.

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 | nih.gov |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 | nih.gov |

| Nicotinamide derivative (31) | HepG2 (Liver) | 1.30 | mdpi.com |

| 3-(pyrid-2-yl)-pyrazoline (8i) | NCI 60 cell line panel | Sub-micromolar | bath.ac.uk |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | researchgate.net |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | researchgate.net |

Cardiovascular Activity and Associated Mechanisms

The cardiovascular effects of compounds containing a 3-pyridyl moiety, such as 2-Methyl-1-(3-pyridyl)-1-propylamine, can be inferred from the pharmacological actions of structurally related molecules, including nicotine (B1678760) and other pyridine derivatives. wikipedia.org Nicotine, a well-known pyridine alkaloid, exerts significant effects on the cardiovascular system primarily through stimulation of the sympathetic nervous system, leading to an increase in heart rate and blood pressure. wikipedia.org

Certain synthetic pyridine derivatives have been specifically designed to modulate cardiovascular function. For instance, N"-Cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine is a vasodilating antihypertensive compound that has been shown to decrease mean arterial pressure in hypertensive patients. nih.gov This effect is achieved through vasodilation, which reduces peripheral resistance to blood flow. nih.gov

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. nih.gov The pyridine scaffold is a key structural feature in many compounds that have been identified as inhibitors of GSK-3β. nih.gov While direct inhibition of GSK-3β by 2-Methyl-1-(3-pyridyl)-1-propylamine has not been explicitly reported, the prevalence of the pyridine moiety in known GSK-3β inhibitors suggests its potential for such activity.

The interaction between pyridine-containing inhibitors and GSK-3β often involves the formation of hydrogen bonds between the pyridine nitrogen and key amino acid residues within the ATP-binding pocket of the enzyme. nih.gov This interaction is crucial for the inhibitory activity of these compounds. nih.gov For instance, in a series of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives, the most potent compound demonstrated an IC50 of 70 nM against GSK-3β. nih.gov

The following table presents the GSK-3β inhibitory activity of several pyridine-containing compounds from the literature, highlighting the potential for this class of molecules.

Table 2: GSK-3β Inhibitory Activity of Selected Pyridine Derivatives

| Compound Scaffold | IC50 (nM) | Reference |

|---|---|---|

| N-(pyridin-2-yl)cyclopropanecarboxamide (36) | 70 | nih.gov |

| 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol (17) | 17.2 | chemdiv.com |

| 2-(4-pyridyl)thienopyridinone analog 1 | Not specified, but potent | researchgate.net |

| 2-(4-pyridyl)thienopyridinone analog 2 | Not specified, but potent | researchgate.net |

Role in Neurodegenerative Disease Research

Pyridine and its derivatives are of significant interest in the field of neurodegenerative disease research due to their diverse biological activities. researchgate.netnih.gov The pyridine nucleus is a common structural motif in compounds being investigated for the treatment of conditions such as Alzheimer's disease. researchgate.net Pyridine analogues have been explored as potential therapeutic leads, with some showing promise as cholinesterase inhibitors, which is a key strategy in managing Alzheimer's symptoms. researchgate.net

Furthermore, certain dihydropyridine (B1217469) derivatives have demonstrated neuroprotective effects in models of ischemic brain injury. nih.gov For example, the dihydropyridine derivative CV-159 has been shown to protect against delayed neuronal death in the hippocampus and reduce brain infarct size after cerebral artery occlusion in rats. nih.gov This neuroprotective action is thought to be mediated by a combination of L-type Ca2+ channel blockade and inhibition of calmodulin-dependent pathways. nih.gov

The potential for pyridine-containing compounds to interact with pathways relevant to neurodegeneration suggests that 2-Methyl-1-(3-pyridyl)-1-propylamine could be a candidate for further investigation in this area.

Serotonin (B10506) Receptor Interactions and Implications

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors that plays a crucial role in regulating a wide range of physiological and psychological processes. acnp.org The pyridine nucleus is a feature of various ligands that interact with serotonin receptors, suggesting that 2-Methyl-1-(3-pyridyl)-1-propylamine may also have an affinity for these targets. nih.gov

Different subtypes of serotonin receptors have been identified, and compounds with a pyridine scaffold have shown varying affinities for these subtypes. acnp.orgacs.org For instance, certain arylpiperazine derivatives containing a pyridine ring have been investigated for their binding to 5-HT1A, 5-HT2A, and 5-HT7b receptors. researchgate.net

The development of ligands with selectivity for specific 5-HT receptor subtypes is a major goal in medicinal chemistry, as it can lead to more targeted therapeutic effects with fewer side effects. acs.org The following table provides examples of the binding affinities of some pyridine-containing compounds for different serotonin receptors.

Table 3: Binding Affinities of Selected Compounds for Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| 1,3,5-triazine-methylpiperazine derivative (4) | 5-HT6 | 11 | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivative (1) | 5-HT2A | 272-430 | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivative (4) | 5-HT2A | 272-430 | researchgate.net |

| Sumatriptan | 5-HT1D | 20-30 | acnp.org |

| 8-OH-DPAT | 5-HT1A | High affinity | acnp.org |

Antimicrobial and Antitubercular Efficacy

The pyridine ring is a key structural component in a variety of compounds that exhibit significant antimicrobial and, notably, antitubercular activity. nih.govnih.gov This has led to considerable interest in the development of new pyridine-based drugs to combat infectious diseases, including those caused by drug-resistant pathogens. nih.govresearchgate.net

Several studies have highlighted the potent antitubercular properties of pyridine derivatives. nih.govresearchgate.net For example, a series of 4,6-dimethyl-2-mercapto-3-substituted pyridines demonstrated significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net The structure-activity relationship studies from this research indicated that the presence of an amide group at the 3-position and an alkyl group at the 2-position of the pyridine ring contributed to the antitubercular efficacy. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MIC) of various pyridine derivatives against M. tuberculosis, illustrating the potential of this chemical class.

Table 4: Antitubercular Activity of Selected Pyridine Derivatives

| Compound Type | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-phenyl pyrazine-2-carboxamide (4c) | H37Rv | 25 | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | Not specified | 0.819 (IC90) | nih.gov |

| 4,6-dimethyl-2-(alkyl/arylthio)nicotinamide (4a-4d) | H37Rv | <12.5 | researchgate.net |

| Pyrimidine derivative (5a) | H37Ra, H37Rv, and clinical drug-resistant TB | 0.5-1.0 | nih.gov |

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine derivatives is intricately linked to their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective therapeutic agents. nih.govresearchgate.net For 2-Methyl-1-(3-pyridyl)-1-propylamine and related compounds, the nature and position of substituents on the pyridine ring, as well as modifications to the propylamine (B44156) side chain, can significantly influence their pharmacological profile.

In the context of antitubercular activity , SAR studies have revealed that the substitution pattern on the pyridine ring is a key determinant of efficacy. nih.govresearchgate.net For instance, in a series of carboxamide derivatives, the presence of specific substituents at the 3 and 5 positions of a 1,4-dihydropyridine (B1200194) ring was found to be important. nih.gov Similarly, for a class of 2,6-disubstituted pyridine derivatives, the nature of the substituents at these positions influenced their activity against M. tuberculosis. researchgate.net

Regarding antiproliferative activity , SAR analysis of pyridine derivatives has shown that the introduction of groups such as -OCH3, -OH, -C=O, and NH2 can enhance their potency against cancer cell lines. mdpi.comnih.gov In contrast, the presence of halogens or bulky groups tends to diminish activity. nih.gov The position of these substituents on the pyridine ring also plays a critical role in determining the antiproliferative effects. mdpi.com

In the realm of serotonin receptor interactions , the SAR is complex and subtype-dependent. acnp.orgacs.org For example, for 2-aminotetralin-type ligands, the stereochemistry at the C2 position and the nature of the substituent at the C5 position are important determinants for selective binding to 5-HT1 receptor subtypes. acs.org

In Vitro and In Vivo Biological Model Systems for Efficacy and Safety Assessment

The evaluation of a new chemical entity's pharmacological profile is a multi-step process that begins with simple, high-throughput in vitro tests and progresses to more complex in vivo animal models. This tiered approach allows for the efficient screening of compounds and the detailed investigation of the most promising candidates.

Preliminary screening of compounds like 2-Methyl-1-(3-pyridyl)-1-propylamine typically begins with in vitro assays. These cell-free and cell-based models provide an initial assessment of a compound's biological activity, mechanism of action, and potential for cytotoxicity in a controlled environment. researchgate.net

The process often starts with biochemical assays, such as radioligand binding assays to determine affinity for specific receptors or enzyme inhibition assays. Following this, two-dimensional (2D) cell culture systems, using either immortalized cell lines or primary cells, are employed to evaluate the compound's functional effects (e.g., agonist or antagonist activity) and to conduct preliminary cytotoxicity screening. nih.gov

In recent years, there has been a significant shift towards more physiologically relevant three-dimensional (3D) cell culture models. nih.gov These systems, which include spheroids and organoids, better mimic the complex microenvironment of tissues in vivo, offering improved predictability for drug efficacy and disposition. nih.govnih.gov These advanced models are valuable for assessing compounds before they advance to more resource-intensive animal studies. nih.gov

| Model System | Primary Application | Information Gained | Reference |

|---|---|---|---|

| Biochemical Assays | Target Identification | Binding affinity (Ki), enzyme inhibition (IC50) | researchgate.net |

| 2D Cell Cultures | Primary Screening | Functional activity, potency (EC50), preliminary cytotoxicity | nih.gov |

| 3D Cell Cultures (Spheroids/Organoids) | Advanced Screening | More predictive efficacy, pharmacokinetics, and disposition | nih.govnih.gov |

While in vitro models are essential for initial screening, in vivo animal models remain indispensable for understanding how a compound behaves in a complex, whole biological system. nih.gov Preclinical animal studies provide crucial data on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (in vivo efficacy), and toxicology, which are required before a compound can be considered for human clinical trials. researchgate.netupenn.edu

The choice of animal model depends on the specific therapeutic area and the biological question being addressed. Mice and rats are the most commonly used species in preclinical research due to their well-characterized genetics, relatively low cost, and physiological similarities to humans in many aspects. nih.govnih.gov These models can be healthy wild-type animals, or they can be modified to mimic human diseases, such as through genetic engineering (e.g., transgenic or knockout mice) or chemical induction of a disease state. researchgate.netnih.gov For certain investigations, other species such as hamsters, rabbits, or nonhuman primates may be used to provide data that is more translatable to human physiology. researchgate.netnih.gov

| Animal Model | Type of Study | Key Assessments | Reference |

|---|---|---|---|

| Mouse | Efficacy, Pharmacokinetics, Toxicology | Behavioral effects, target engagement, biodistribution. Widely used due to genetic tractability. | nih.gov |

| Rat | Efficacy, Pharmacokinetics, Toxicology | Often preferred for toxicology and cardiovascular studies due to larger size. | researchgate.netnih.gov |

| Zebrafish | Early-stage Toxicology, Developmental Studies | High-throughput screening for toxicity and developmental effects. | frontiersin.org |

| Nonhuman Primate | Advanced Toxicology, Pharmacokinetics | Used in later-stage preclinical studies due to high physiological similarity to humans. | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the structural analysis of 2-Methyl-1-(3-pyridyl)-1-propylamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 2-Methyl-1-(3-pyridyl)-1-propylamine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methine proton adjacent to the amino group and the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while aliphatic protons would be found in the upfield region. The amino group protons would likely appear as a broad singlet. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 2-Methyl-1-(3-pyridyl)-1-propylamine would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be in the aromatic region (around δ 120-150 ppm), while the aliphatic carbons would resonate at higher field strengths.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the final connectivity. COSY spectra would show correlations between coupled protons, confirming the arrangement of the propyl and pyridyl moieties. HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

| Hypothetical ¹H NMR Data for 2-Methyl-1-(3-pyridyl)-1-propylamine | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5 | d |

| ~8.4 | d |

| ~7.5 | dd |

| ~7.2 | dd |

| ~3.5 | d |

| ~2.1 | m |

| ~1.8 | br s |

| ~0.9 | d |

| ~0.8 | d |

| Hypothetical ¹³C NMR Data for 2-Methyl-1-(3-pyridyl)-1-propylamine |

| Chemical Shift (δ, ppm) |

| ~150 |

| ~148 |

| ~140 |

| ~135 |

| ~123 |

| ~65 |

| ~35 |

| ~20 |

| ~19 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 2-Methyl-1-(3-pyridyl)-1-propylamine, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the propyl group and the pyridyl ring, as well as the loss of the amino group. The fragmentation of the pyridine ring can also produce characteristic ions.

| Predicted Mass Spectrometry Data for 2-Methyl-1-(3-pyridyl)-1-propylamine | |

| m/z (mass-to-charge ratio) | Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M-NH₃]⁺ |

| 107 | [M-C₃H₇]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methyl-1-(3-pyridyl)-1-propylamine would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic propyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The spectrum would also show C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. N-H bending vibrations would be expected around 1590-1650 cm⁻¹.

| Expected Infrared (IR) Absorption Bands for 2-Methyl-1-(3-pyridyl)-1-propylamine | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretch (primary amine) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1590-1650 | N-H bend (primary amine) |

| 1400-1600 | C=N and C=C stretch (pyridine ring) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The pyridine ring in 2-Methyl-1-(3-pyridyl)-1-propylamine acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the UV region, characteristic of π → π* transitions within the pyridine ring. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the ring.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating 2-Methyl-1-(3-pyridyl)-1-propylamine from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and other organic molecules. helixchrom.com For 2-Methyl-1-(3-pyridyl)-1-propylamine, several HPLC methods could be developed depending on the analytical need.

Reversed-Phase HPLC (RP-HPLC) would be a common choice for purity assessment and quantification. A C18 or C8 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the retention and peak shape of the basic amine compound. UV detection would be suitable due to the presence of the pyridine chromophore, with the detection wavelength set at one of the compound's absorption maxima.

Mixed-Mode Chromatography can also be effective for the separation of polar and ionizable compounds like aminopyridines. helixchrom.com These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can provide unique selectivity and improved peak shape for basic analytes without the need for ion-pairing reagents. helixchrom.com

Hydrogen-Bonding Chromatography is another approach that has been successfully applied to the separation of aminopyridine isomers. sielc.com This technique utilizes stationary phases capable of specific hydrogen-bonding interactions, offering an alternative selectivity to traditional reversed-phase or ion-exchange methods. sielc.com

For the analysis of enantiomeric purity, Chiral HPLC would be necessary. Since 2-Methyl-1-(3-pyridyl)-1-propylamine contains a chiral center, it can exist as a pair of enantiomers. Chiral stationary phases (CSPs), such as those based on polysaccharides, are commonly used to separate enantiomers. The choice of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal enantioseparation.

In all HPLC applications, method validation according to established guidelines would be required to ensure the accuracy, precision, linearity, and robustness of the analytical procedure for its intended purpose.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like 2-Methyl-1-(3-pyridyl)-1-propylamine. Due to the basic nature of the amine functional group, which can lead to peak tailing and poor chromatographic performance on standard columns, specialized columns are often required.

Methodology and Findings:

For the analysis of volatile amines, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons. To overcome the challenges associated with amine analysis, such as peak asymmetry and adsorption, columns with stationary phases specifically designed for basic compounds are utilized. The Agilent J&W CP-Volamine column is a prime example, offering excellent inertness and peak shape for volatile amines. researchgate.net

The method involves dissolving the analyte in a suitable solvent, such as acetonitrile, and injecting it into the GC system. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for quantification. A typical analysis can resolve multiple amines in a single run of approximately 12-16 minutes. researchgate.netnih.gov

Table 1: Illustrative GC-FID Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film) researchgate.net |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Oven Program | Initial 50°C, ramp to 240°C at 15°C/min, hold for 2 min |

| Injection Volume | 1 µL |

| Diluent | Acetonitrile/Water (50/50, v/v) researchgate.net |

This table presents typical starting conditions for the analysis of volatile amines and would require optimization for 2-Methyl-1-(3-pyridyl)-1-propylamine.

The use of selective detectors, such as a Nitrogen-Phosphorus Detector (NPD), can further enhance sensitivity and selectivity for nitrogen-containing compounds like 2-Methyl-1-(3-pyridyl)-1-propylamine, significantly lowering the limits of detection compared to FID.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) serves as a valuable alternative to both gas and liquid chromatography, particularly for the separation of structurally similar compounds and stereoisomers. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, offering benefits of high efficiency and reduced organic solvent consumption. mdpi.com

Methodology and Findings:

SFC is particularly well-suited for the analysis of alkaloids and other basic compounds. nih.gov The technique has been successfully applied to separate structurally related pyridine alkaloids and tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). nih.gov For the analysis of 2-Methyl-1-(3-pyridyl)-1-propylamine, SFC coupled with tandem mass spectrometry (SFC-MS/MS) would provide a rapid and highly selective method.

The separation mechanism in SFC is often based on normal-phase chromatography, where polar stationary phases are used. mdpi.com The mobile phase typically consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol, and an additive like diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521) to improve peak shape for basic analytes. mdpi.comnih.gov This approach allows for the effective separation of challenging mixtures in short analysis times, often under 10 minutes. nih.govshimadzu.com

Table 2: Representative SFC Method Parameters for Pyridine Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPC² Torus DEA (3.0 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.2% NH₄OH |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.5 - 2.0 mL/min nih.gov |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) or Photodiode Array (PDA) |

This table illustrates typical conditions used for the SFC separation of related alkaloids, which would be adapted for the specific analysis of 2-Methyl-1-(3-pyridyl)-1-propylamine.

The high separation efficiency of SFC makes it an excellent choice for purity testing and the analysis of complex matrices. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms. libretexts.org

Methodology and Calculation:

The molecular formula for 2-Methyl-1-(3-pyridyl)-1-propylamine is C₉H₁₄N₂. sigmaaldrich.comsigmaaldrich.com To illustrate the principle of elemental analysis, one can first calculate the theoretical elemental composition from this formula.

Calculate Molar Mass:

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

Total Molar Mass: 150.225 g/mol

Calculate Theoretical Percent Composition:

%C = (108.099 / 150.225) × 100 = 71.96%

%H = (14.112 / 150.225) × 100 = 9.39%

%N = (28.014 / 150.225) × 100 = 18.65%

In a laboratory setting, a sample of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the experimental mass percentages. These percentages are then used to derive the empirical formula through a series of calculations. libretexts.orgbccampus.ca

Table 3: From Percent Composition to Empirical Formula

| Step | Action | Example Calculation (using theoretical %) |

|---|---|---|

| 1 | Assume 100g sample, convert % to mass (g) | 71.96 g C, 9.39 g H, 18.65 g N |

| 2 | Convert mass of each element to moles | C: 71.96g / 12.011g/mol = 5.99 molH: 9.39g / 1.008g/mol = 9.32 molN: 18.65g / 14.007g/mol = 1.33 mol |

| 3 | Divide by the smallest mole value | C: 5.99 / 1.33 ≈ 4.5H: 9.32 / 1.33 ≈ 7.0N: 1.33 / 1.33 = 1.0 |

| 4 | Convert to whole number ratio | Multiply by 2: C = 9, H = 14, N = 2 |

| Result | Empirical Formula | C₉H₁₄N₂ |

If the experimentally determined empirical formula mass matches the molecular mass obtained from mass spectrometry, the empirical formula is also the molecular formula. bccampus.ca

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

Methodology and Expected Findings:

To perform single-crystal XRD, a high-quality crystal of 2-Methyl-1-(3-pyridyl)-1-propylamine must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Table 4: Potential Crystallographic Data to be Determined by XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). wikipedia.orgresearchgate.net |

| Space Group | The specific symmetry group of the crystal. wikipedia.orgresearchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Torsional Angles | Defines the conformation of the molecule, such as the rotation around the C-C bond connecting the propyl and pyridyl groups. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., involving the amine N-H and the pyridine nitrogen) that dictate the crystal packing. |

The data obtained from XRD analysis is crucial for confirming the absolute configuration of chiral centers and understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that applied Density Functional Theory (DFT) or ab initio methods to calculate the electronic properties, orbital energies (such as HOMO and LUMO), electrostatic potential, or reactivity descriptors for 2-Methyl-1-(3-pyridyl)-1-propylamine.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

There is no available research detailing the use of molecular docking to investigate the binding of 2-Methyl-1-(3-pyridyl)-1-propylamine to any specific protein targets. Consequently, analyses of its potential binding modes, interacting amino acid residues, and binding affinities are not available. Furthermore, no molecular dynamics simulations have been published to describe the stability and conformational changes of this ligand within a protein binding site over time.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational studies aimed at predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of 2-Methyl-1-(3-pyridyl)-1-propylamine and correlating them with experimental data are absent from the scientific literature.

Conformational Analysis and Exploration of Potential Energy Surfaces

A detailed conformational analysis of 2-Methyl-1-(3-pyridyl)-1-propylamine, including the identification of stable conformers, rotational barriers, and the exploration of its potential energy surface, has not been reported.

Applications in Chemical Biology and Drug Discovery

Utility as Chemical Probes and Biological Reagents

A thorough review of scientific literature reveals a lack of specific studies detailing the use of 2-methyl-1-(3-pyridyl)-1-propylamine as a chemical probe or biological reagent. Chemical probes are small molecules used to study biological systems, and while the pyridine (B92270) moiety is a component of many such tools, there is no direct evidence of this specific compound being developed or utilized for this purpose. The development of a chemical probe requires extensive characterization of its biological activity, selectivity, and mechanism of action, which has not been publicly documented for 2-methyl-1-(3-pyridyl)-1-propylamine.

Function as a Key Scaffold in Rational Drug Design

The concept of a "scaffold" in rational drug design refers to a core molecular structure that can be systematically modified to create a library of compounds with potential therapeutic activities. The pyridine ring, a key feature of 2-methyl-1-(3-pyridyl)-1-propylamine, is widely regarded as a "privileged scaffold" due to its ability to interact with a variety of biological targets.

However, specific research initiatives that employ 2-methyl-1-(3-pyridyl)-1-propylamine as a central scaffold for the rational design of new drugs are not described in the available scientific literature. While the structural components of the molecule—a pyridine ring and a propylamine (B44156) side chain—are common in pharmacologically active compounds, its specific application as a foundational template in drug design projects has not been reported. Rational drug design involves iterative cycles of design, synthesis, and biological testing, and such a program centered on this particular scaffold has not been published.

Role as a Precursor in the Synthesis of Novel Pharmacologically Active Derivatives

From a synthetic chemistry perspective, the primary amine group and the pyridine ring of 2-methyl-1-(3-pyridyl)-1-propylamine make it a viable starting material for the synthesis of more complex molecules. The amine can be readily functionalized through reactions such as acylation, alkylation, or Schiff base formation to introduce new chemical moieties.

Despite this synthetic potential, there is a lack of published studies that specifically use 2-methyl-1-(3-pyridyl)-1-propylamine as a precursor for the synthesis of novel, pharmacologically characterized derivatives. While numerous studies describe the synthesis of bioactive molecules from various pyridine-containing starting materials, a direct lineage from 2-methyl-1-(3-pyridyl)-1-propylamine to a new class of active compounds is not documented. The successful synthesis of bioactive derivatives would typically be accompanied by pharmacological data, which is currently unavailable for derivatives of this specific precursor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-1-(3-pyridyl)-1-propylamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of pyridyl-containing amines often involves nucleophilic substitution or reductive amination. For example, highlights the use of tert-butyldimethylsilyl (TBDMS) protecting groups in anhydrous pyridine to stabilize intermediates . To optimize yields (e.g., from 35% to higher), consider:

- Temperature control : Reactions at 0–5°C reduce side-product formation.

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency.

- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) improves separation of polar byproducts.

- Data Reference : Yields for structurally similar compounds in ranged from 18–35%, suggesting room for optimization via reaction tuning .

Q. Which analytical techniques are critical for confirming the structural identity and purity of 2-Methyl-1-(3-pyridyl)-1-propylamine?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental ¹H/¹³C-NMR shifts with predicted values (e.g., pyridyl protons at δ 8.3–8.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 151.1236 for C₉H₁₄N₂) with <2 ppm error .

- Purity assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥98% purity, as noted in –12 .

- Data Table :

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H-NMR | δ 1.2 (s, 3H, CH₃), δ 8.4 (m, 3H, pyridyl) | |

| HRMS | m/z 151.1236 (calc.), 151.1234 (obs.) |

Advanced Research Questions

Q. How can researchers address contradictions in metabolite detection when studying 2-Methyl-1-(3-pyridyl)-1-propylamine in biological systems?

- Methodological Answer : Metabolite identification (e.g., hydroxylated or glucuronidated derivatives) requires:

- Internal Standards (ISTDs) : Spike samples with deuterated analogs (e.g., [pyridine-D4] derivatives in ) to correct for ion suppression/enhancement during LC-MS .

- Multi-platform validation : Combine untargeted metabolomics (Q-TOF) with targeted MRM assays for low-abundance metabolites.

- Limitations : notes that metabolites <1000 Da may escape detection; use derivatization (e.g., BSTFA for silylation) to enhance volatility in GC-MS .

Q. What strategies mitigate steric hindrance when designing coordination complexes with 2-Methyl-1-(3-pyridyl)-1-propylamine?

- Methodological Answer : The 3-pyridyl group can act as a donor ligand. demonstrates that steric bulk from substituents (e.g., methyl groups) can disrupt macrocycle formation. To avoid this:

- Ligand design : Use shorter alkyl chains (e.g., propylamine vs. butylamine) to reduce steric clashes.

- Metal selection : Pd²⁺ (as in ) favors octahedral geometries over smaller aggregates .

- Crystallographic validation : Single-crystal X-ray diffraction confirms coordination modes (e.g., η²-binding vs. monodentate) .

Q. How do sample preparation protocols impact the reproducibility of 2-Methyl-1-(3-pyridyl)-1-propylamine quantification in tissue homogenates?

- Methodological Answer : emphasizes ISTD addition during cell quenching to stabilize metabolites. Key steps:

- Homogenization : Use bead-beating in liquid nitrogen to prevent enzymatic degradation.

- Extraction solvent : 80% MeOH/20% H₂O (v/v) maximizes recovery of polar amines.

- QC samples : Inject pooled samples every 10 runs to monitor retention time shifts (<0.1 min) and signal drift (<15% RSD) .

Data Contradiction Analysis

Q. Why might discrepancies arise in reported carcinogenicity data for pyridyl-containing amines, and how can they be resolved?

- Analysis : notes that carcinogenic effects of analogs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) depend on metabolic activation variability. For 2-Methyl-1-(3-pyridyl)-1-propylamine:

- Species-specific metabolism : Compare rodent vs. human liver microsomes to assess activation pathways (e.g., CYP2A6 vs. CYP2E1).

- Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds for toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.